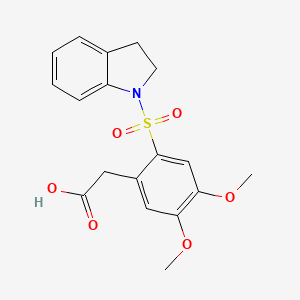

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid, also known as DMISPA, is a synthetic compound that has been used in various scientific research applications. It is a derivative of acetic acid and has a molecular formula of C14H14NO5S. DMISPA is a highly versatile compound that has been used in a variety of experiments, ranging from biochemical to physiological studies. This article will discuss the synthesis method of DMISPA, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Aplicaciones Científicas De Investigación

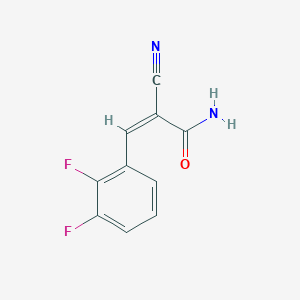

Synthesis and Crystal Structure Studies

- Patel et al. (2022) conducted a study on the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivatives, where the crystal structure and physicochemical properties of these compounds were analyzed using DFT B3LYP/6-31G(d) level and compared with single-crystal XRD data. The study also included molecular docking of these compounds in the main protease of SARS-CoV-2, suggesting potential antiviral applications Patel et al., 2022.

Pharmacological Profile

- Laufer et al. (1994) investigated a new pyrrolizine derivative, ML 3000, which inhibits the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound displayed various pharmacological activities in animal experiments, such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities Laufer et al., 1994.

Cancer Risk Evaluation

- Gandhi et al. (2000) provided a critical evaluation of the cancer risk associated with 2,4-D [(2,4-dichlorophenoxy)-acetic acid], which is structurally similar to indoleacetic acid, a naturally occurring plant hormone. This study highlights the herbicidal action and potential health risks of 2,4-D, especially in the context of its historical use and contamination Gandhi et al., 2000.

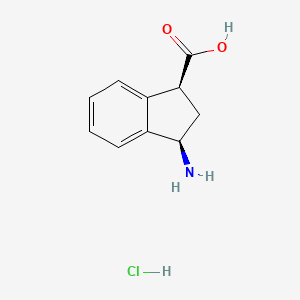

Asymmetric Synthesis

- De Lange et al. (2011) explored the asymmetric synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, combining biocatalysis and homogeneous catalysis. This synthesis process represents an advancement in the production of enantiopure pharmaceutical intermediates De Lange et al., 2011.

Chemiluminescence Studies

- Durán et al. (1976) researched the chemiluminescence from the oxidation of auxin derivatives, including indole‐3‐acetic acid. The study identified the emitters in these reactions and their potential application in analytical chemistry Durán et al., 1976.

Preparation of Tagged and Carrier-linked Auxin

- Ilić et al. (2005) developed novel derivatives of indole-3-acetic acid for use in creating immobilized and carrier-linked forms of this hormone. This study is significant for advancing research tools in plant biology and biochemistry Ilić et al., 2005.

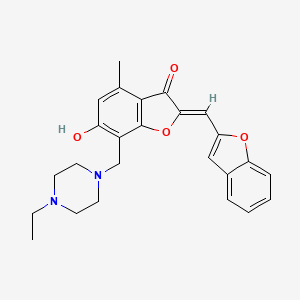

Novel Indole-Benzimidazole Derivatives

- Wang et al. (2016) synthesized novel indole-benzimidazole derivatives starting from indole carboxylic acids. These derivatives have potential applications in various fields of chemistry and pharmacology Wang et al., 2016.

Oxidation Studies of Indole-3-acetic Acid

- Hu and Dryhurst (1997) investigated the electrochemical and peroxidase O2-mediated oxidation of indole-3-acetic acid at physiological pH. This research provides insights into the oxidation chemistry of this plant hormone Hu and Dryhurst, 1997.

Adsorption Thermodynamics Studies

- Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on a nano-composite material. This research has implications for environmental science and agricultural chemistry Khan and Akhtar, 2011.

Anti-inflammatory and Analgesic Activities

- Mosti et al. (1988) synthesized acetic acids bearing the 1-phenyl-1H-indazole nucleus, demonstrating anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications Mosti et al., 1988.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, indicating that they interact with their targets in a way that triggers these activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they have significant molecular and cellular effects .

Action Environment

This suggests that they interact with multiple targets and affect various biochemical pathways .

Propiedades

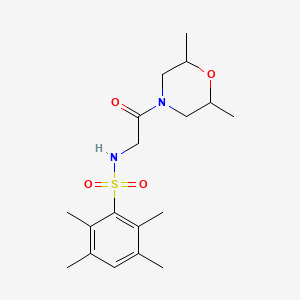

IUPAC Name |

2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-15-9-13(10-18(20)21)17(11-16(15)25-2)26(22,23)19-8-7-12-5-3-4-6-14(12)19/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATKUMBWJFVFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2707544.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)

![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)

![N-(3-chlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2707552.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)

![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)